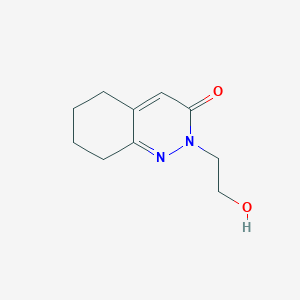

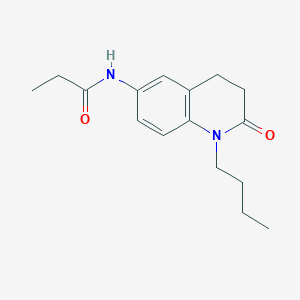

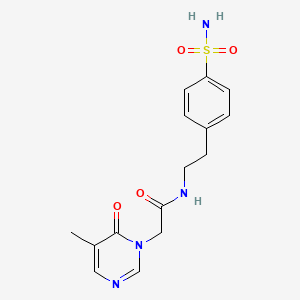

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxyethyl acrylate is a reactive monomer used as a crosslinking agent for resins, plastics, and rubber modifiers . It acts as a reagent for protection of the 5’-phosphate of nucleotides as 2-pyridylethyl (Pet) esters .

Synthesis Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . Another method involves the reaction of piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds like Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly (butylene adipate-ethylene terephthalate) random copolyesters have been studied .Chemical Reactions Analysis

Hydroxyethylmethacrylate readily polymerizes . It forms homopolymers and copolymers . Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) has also been studied .Physical And Chemical Properties Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) have excellent dimensional stability and high thermal stability . They show good resistance to various organic solvents .Aplicaciones Científicas De Investigación

- pHEMA Hydrogels : Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) have excellent biocompatibility and cytocompatibility. Researchers have synthesized pHEMA hydrogels via free radical polymerization without solvents or cross-linking agents. These hydrogels exhibit high thermal stability, dimensional stability, and a degree of swelling in ethanol. In vitro tests demonstrate their cell viability, making them promising for biomedical applications .

- Hybrid Biocomposite Hydrogels : pHEMA has been combined with hydroxyapatite (HA) to create hybrid biocomposite hydrogels. These materials hold promise for bone regeneration due to their biocompatibility and minimal immunological response from host tissues .

- Copper-Doped pHEMA Hydrogels : Researchers have explored copper-doped pHEMA hydrogels. These hydrogels were evaluated for cytotoxicity using supernatant extracts. Understanding their safety profiles is crucial for potential applications .

- TEGDMA and HEMA : TEGDMA (triethylene glycol dimethacrylate) and HEMA (2-hydroxyethyl methacrylate) are resin monomers commonly used in dental materials. Researchers have investigated their impact on oral melanocytes using a primary human epidermal melanocyte model .

Biomedical Hydrogels

Bone Regeneration

Cytotoxicity Studies

Dental Resin Monomers

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLLIXOXIIITHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

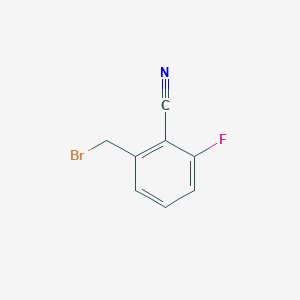

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

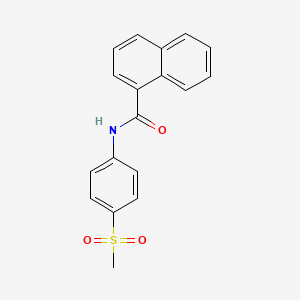

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

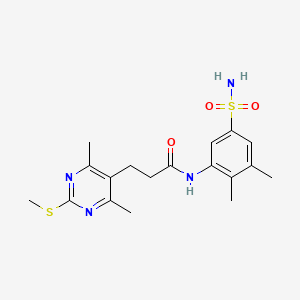

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)